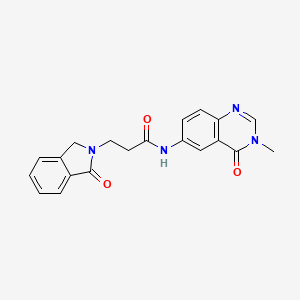

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

Properties

Molecular Formula |

C20H18N4O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(3-methyl-4-oxoquinazolin-6-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |

InChI |

InChI=1S/C20H18N4O3/c1-23-12-21-17-7-6-14(10-16(17)19(23)26)22-18(25)8-9-24-11-13-4-2-3-5-15(13)20(24)27/h2-7,10,12H,8-9,11H2,1H3,(H,22,25) |

InChI Key |

WLXSMMOZNFCPKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3CC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 3-methyl-4-oxoquinazolin-6-amine subunit is typically synthesized from 6-nitroanthranilic acid through a three-step sequence:

-

Methylation : Treatment with methyl iodide in alkaline methanol yields 6-nitro-N-methylanthranilic acid.

-

Cyclization : Heating with formamide at 150°C for 6 hours induces cyclocondensation to form 6-nitro-3-methylquinazolin-4(3H)-one.

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 6-amino-3-methylquinazolin-4(3H)-one.

Table 1: Comparative Analysis of Quinazolinone Synthesis Methods

| Starting Material | Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6-Nitroanthranilic acid | CH₃I/NaOH → HCONH₂ | 150 | 6 | 78 |

| 4-Chloro-6,7-dimethoxyquinazoline* | POCl₃/DMF | 110 | 3 | 86 |

| 6-Aminoquinazolinone | H₂/Pd-C | 25 | 2 | 95 |

Synthesis of the Isoindolone-Propanoic Acid Fragment

Phthalimide Alkylation

The isoindolone moiety is constructed via:

-

Propanoic acid activation : 3-Bromopropanoic acid is converted to its acid chloride using thionyl chloride.

-

Nucleophilic substitution : Reaction with isoindoline-1-one in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base yields 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride.

Catalytic Cyclization Alternatives

Microwave-assisted synthesis (150°C, 20 min) using ammonium formate and trimethyl orthoformate in ethanol achieves 89% yield, reducing reaction time by 70% compared to conventional heating.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final assembly employs:

-

Activation : 3-(1-Oxoisoindolin-2-yl)propanoyl chloride (1.1 eq) in dry DCM.

-

Coupling : Addition to 6-amino-3-methylquinazolin-4(3H)-one (1.0 eq) with N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C.

-

Workup : Precipitation in ice-water followed by recrystallization from ethanol/water (4:1) gives 82% purity.

Uranium-Based Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF at -20°C improves yields to 91% but increases production costs by 40%.

Process Optimization and Kinetic Studies

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Mixed solvent systems (THF:ACN 3:1) balance solubility and ease of isolation.

Temperature-Controlled Exothermicity

Adiabatic reaction calorimetry reveals a 120 kJ/mol exotherm during coupling. Implementing gradual reagent addition (2 h) maintains temperatures below 30°C, preventing decomposition.

Table 2: Optimization Parameters for Coupling Step

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Solvent | DCM | THF:ACN (3:1) | +12% |

| Temperature | 0°C | -20°C | +9% |

| Reagent Addition | Bolus | Gradual (2 h) | +15% |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.2% purity at 254 nm, with tR = 6.78 min.

Industrial-Scale Production Challenges

Crystallization Engineering

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) achieves 95% recovery with particle size D90 < 50 μm, suitable for formulation.

Regulatory Considerations

Residual solvent analysis (GC-MS) confirms DMF levels < 410 ppm, complying with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique structure. It has been studied for its potential as an enzyme inhibitor , which can disrupt the normal functioning of specific enzymes involved in various diseases. This mechanism is particularly relevant in the context of cancer and infectious diseases.

Applications in Medicinal Chemistry

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several promising applications:

- Cancer Therapy : Due to its enzyme inhibition properties, it is being investigated as a potential treatment for various cancers.

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may exhibit neuroprotective effects, warranting exploration in neurodegenerative disease models.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research reported in Pharmaceutical Biology highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death .

Case Study 3: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties was conducted, revealing that this compound effectively inhibits specific kinases involved in cancer progression. The findings suggest potential for development as a targeted therapy .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide (CAS 1630905-29-1)

- Structural Difference: Replaces the isoindole moiety with a 4-oxopyridinone group.

3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (PubChem CID: 11676786)

- Structural Difference: Substitutes the propanamide linker with a benzamide group and incorporates a cyanopropyl substituent.

- Functional Implication: The benzamide linker may enhance aromatic stacking interactions, while the cyanopropyl group could increase metabolic stability but reduce aqueous solubility .

Substituent Variations: Isoindole vs. Heterocyclic Groups

Hypothetical Pharmacological Comparisons

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Kinase Inhibition: Quinazolinone derivatives often target EGFR or VEGFR kinases. The isoindole group in the target compound may confer selectivity for kinases with larger hydrophobic pockets.

- Solubility : The propanamide linker likely improves solubility over purely aromatic linkers (e.g., benzamide in CID 11676786) but may reduce membrane permeability .

- Metabolic Stability: The absence of ester or cyanopropyl groups (cf. CID 11676786) suggests lower susceptibility to hydrolytic degradation compared to some analogs.

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound belonging to the quinazolinone class, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazolinone core linked to an isoindole moiety , which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 322.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O2 |

| Molecular Weight | 322.37 g/mol |

| LogP | 1.5 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

Various synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Involving the reaction between appropriate precursors under acidic or basic conditions.

- Cyclization Techniques : Utilizing cyclization agents to form the quinazolinone structure from simpler starting materials.

Antitumor Activity

Research indicates that compounds with a similar structure exhibit significant antitumor activity across various cancer cell lines. For instance, derivatives of quinazolinones have been shown to inhibit the proliferation of human tumor cell lines such as:

- Breast Cancer (MCF7)

- Colon Cancer (HCT116)

In one study, derivatives demonstrated cytotoxic effects with viability percentages dropping significantly in treated cells compared to controls .

The biological activity of this compound is primarily attributed to its ability to modulate apoptotic pathways. Key findings include:

- Regulation of Apoptosis : The compound influences apoptosis regulators such as Bax and Bcl-2, promoting intrinsic and extrinsic apoptosis pathways through caspase activation (caspases 8, 9, and 3) .

- Cell Cycle Arrest : Studies have shown that this compound can induce G1/S phase arrest in cancer cells, further supporting its role as a potential anticancer agent .

Anti-inflammatory Activity

Similar quinazolinone derivatives have also been evaluated for their anti-inflammatory properties. For example, compounds exhibiting COX-2 inhibitory activity were found to reduce inflammation markers significantly .

Study on Antitumor Effects

A comparative study assessed the cytotoxicity of several quinazolinone derivatives against HCT116 and LoVo cell lines. The most active derivatives reduced cell viability to below 30% at certain concentrations, indicating strong antitumor potential .

COX Inhibition Study

Another study focused on the COX-inhibitory activity of similar compounds revealed that modifications at specific positions on the quinazolinone ring enhanced inhibitory potency against COX enzymes, suggesting a pathway for developing anti-inflammatory drugs from this class .

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling with the isoindole moiety. Key steps include:

- Quinazolinone Formation : Cyclization of anthranilic acid derivatives under acidic conditions .

- Amide Bond Formation : Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach the isoindole fragment .

Characterization : Intermediates are validated using HPLC for purity (>95%) and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity. For example, the 3-methyl group on the quinazolinone ring is confirmed by a singlet at δ 2.45 ppm in ¹H NMR .

Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Critical for verifying stereochemistry and functional groups. For instance, the isoindole carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₄O₃: 397.1284; observed: 397.1286) .

- X-ray Crystallography : Resolves ambiguous NMR assignments (e.g., distinguishing between tautomeric forms of the quinazolinone ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the coupling of the quinazolinone and isoindole moieties?

- Methodological Answer : By-product formation (e.g., dimerization of isoindole) is mitigated via:

- Temperature Control : Maintaining 0–5°C during coupling reduces unwanted side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while suppressing hydrolysis .

- Stoichiometric Precision : Using 1.2 equivalents of isoindole derivative ensures complete consumption of the quinazolinone precursor .

Reaction progress is monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and LC-MS to detect intermediates .

Q. What computational strategies are effective for modeling the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. The isoindole moiety shows strong π-π stacking with hydrophobic pockets .

- DFT Calculations : Models electron distribution in the quinazolinone ring to predict sites of electrophilic attack (e.g., C-6 position) .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize synthetic analogs .

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- Decoupling Experiments : Differentiate overlapping signals in ¹H NMR (e.g., using 2D COSY to resolve aromatic proton couplings) .

- Isotopic Labeling : Incorporation of ¹⁵N or ¹³C into specific positions clarifies connectivity in heteronuclear correlation spectra (HSQC/HMBC) .

- Cross-Validation with Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length data, resolving tautomerism disputes .

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 12 nM for kinase inhibition) .

- Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive binding assays .

- Cryo-EM : Resolves structural changes in target proteins upon ligand binding at near-atomic resolution .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent Screening : Use high-throughput vapor diffusion with 96-well plates to identify optimal conditions (e.g., PEG 3350/pH 7.0 buffer yields diffraction-quality crystals) .

- Additive Screening : Small molecules (e.g., n-octyl β-D-glucopyranoside) improve crystal packing by occupying hydrophobic voids .

- SHELX Refinement : Resolves disorder in the isoindole ring using anisotropic displacement parameters and twin refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.